4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Overview
Description
4-[(Methylsulfonyl)methyl]piperidine hydrochloride is an organic compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
4-[(Methylsulfonyl)methyl]piperidine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a building block for biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical pathways, including those involving sulfonylation and piperidine ring modifications .
Comparison with Similar Compounds
4-(Methylsulfonyl)piperidine: Similar structure but lacks the methyl group on the sulfonyl moiety.
3-(Methylsulfonyl)piperidine: Positional isomer with the sulfonyl group attached to the third carbon of the piperidine ring.
Uniqueness: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .
Biological Activity
4-[(Methylsulfonyl)methyl]piperidine hydrochloride is a compound characterized by a piperidine ring substituted with a methylsulfonyl group. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology. The compound's molecular formula is C₇H₁₆ClNO₂S, with a molecular weight of approximately 214 g/mol.
The biological activity of this compound is believed to arise from its interaction with various molecular targets. The sulfonyl group enhances its chemical reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This reactivity suggests potential interactions with biological receptors, particularly in the nervous system, where piperidine derivatives are known to exhibit diverse effects.
Biological Activities
Preliminary studies indicate that this compound may possess several biological activities, including:
- Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell types, including breast and liver cancers .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies on related piperidine compounds suggest efficacy against bacteria and fungi .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the significance of the methylsulfonyl substituent. This group not only influences the compound's reactivity but also its binding affinity to biological targets. A comparison with similar compounds reveals distinct differences in activity based on structural modifications:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Methylpiperidine | C₅H₁₃N | A simple piperidine derivative without sulfonyl group. |
N-Methyl-N-(methylsulfonyl)piperidine | C₇H₁₅N₁O₂S | Similar structure but different functional groups affecting activity. |
1-(Methylsulfonyl)-4-piperidone | C₇H₁₅NO₂S | Contains a ketone instead of a hydroxymethyl group, influencing reactivity. |
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant antiproliferative effects .
- Antimicrobial Evaluations : A series of novel thiazolidinones containing the piperidine moiety were synthesized and tested for antimicrobial activity. These studies revealed that certain derivatives exhibited potent activity against specific bacterial strains, suggesting that modifications to the piperidine structure could enhance efficacy .
- Inflammatory Response Studies : In vitro analyses have shown that certain piperidine derivatives can inhibit COX-1/COX-2 enzymes, which are crucial in the inflammatory response. This inhibition correlates with reduced levels of inflammatory markers in experimental models .
Properties
IUPAC Name |
4-(methylsulfonylmethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLDWXGAGSFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673953 | |
Record name | 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597563-39-8 | |
Record name | 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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